4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine
CAS No.: 2640964-02-7
Cat. No.: VC11875687
Molecular Formula: C18H23F3N2OS
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-02-7 |
|---|---|
| Molecular Formula | C18H23F3N2OS |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | thiomorpholin-4-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C18H23F3N2OS/c19-18(20,21)16-6-2-1-4-14(16)12-22-7-3-5-15(13-22)17(24)23-8-10-25-11-9-23/h1-2,4,6,15H,3,5,7-13H2 |
| Standard InChI Key | ADGGDOWMGJOZJH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCSCC3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine and thiomorpholine rings, followed by the attachment of the trifluoromethylphenyl group. This process may involve reactions like alkylation, acylation, and condensation reactions.
Biological Activity
Compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation. For instance, piperidine derivatives are known to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group can enhance these interactions by increasing the compound's affinity for hydrophobic binding sites.
Related Compounds and Research Findings
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3-[4-(Trifluoromethyl)phenyl]thiomorpholine: This compound, with a CAS number of 887344-29-8, has a molecular formula of C11H12F3NS and a molecular weight of 247.284 g/mol . It shares some structural similarities with the compound of interest but lacks the piperidine component.
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Methyl 3-[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]benzoate: This compound, with a molecular formula of C21H20F3NO3, involves a piperidine ring connected to a trifluoromethylphenyl group, similar to the compound but with a different attachment point and additional benzoate moiety .
Future Research Directions
Future studies should focus on synthesizing the compound and evaluating its biological activity, stability, and pharmacokinetic properties. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
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